An In-depth Technical Guide to 2-amino-N-methylethanesulfonamide Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-amino-N-methylethanesulfonamide Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer improved pharmacological profiles. Within this context, derivatives of endogenous compounds present a compelling avenue for exploration. Taurine, a ubiquitous sulfur-containing amino acid, and its analogs have garnered significant attention for their diverse physiological roles. This technical guide focuses on a specific derivative, 2-amino-N-methylethanesulfonamide hydrochloride, a molecule poised at the intersection of taurine biology and medicinal chemistry. As a Senior Application Scientist, the following guide is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind the study and application of this compound. We will delve into its fundamental chemical properties, explore plausible synthetic strategies, and discuss its potential as a valuable building block in the development of new therapeutic agents.
Molecular Overview and Physicochemical Properties
2-amino-N-methylethanesulfonamide hydrochloride is the hydrochloride salt of an N-methylated derivative of ethanesulfonamide, which itself can be considered an analog of taurine where the sulfonic acid is replaced by a sulfonamide group. The introduction of the N-methyl group and the hydrochloride salt form significantly influences its physicochemical properties compared to its parent compounds.
Chemical Structure and Identification
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Chemical Name: 2-amino-N-methylethanesulfonamide hydrochloride
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CAS Number: 223757-01-5[1]
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Molecular Formula: C₃H₁₁ClN₂O₂S[1]
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Molecular Weight: 174.65 g/mol [1]
Physicochemical Data
A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, permeability, and ultimately, bioavailability. While experimental data for 2-amino-N-methylethanesulfonamide hydrochloride is not extensively available in the public domain, we can infer and predict certain characteristics based on its structure and data from related compounds.
| Property | Predicted/Estimated Value | Source/Rationale |
| pKa (Sulfonamide N-H) | 8.5 - 10.5 | The pKa of sulfonamide N-H protons can vary, with values for some drug molecules falling in this range.[2][3][4][5][6] |
| pKa (Amine -NH₃⁺) | ~9-10 | Typical for primary alkylammonium ions. |
| logP (Octanol/Water) | -1.0 to 0.0 | N-methylation increases lipophilicity compared to the primary amine. The calculated XLogP3 is 0.66630.[7] Taurine itself has a very low logP of -1.17.[8] |
| Solubility | High in aqueous solutions | As a hydrochloride salt of a small molecule with multiple polar functional groups, high water solubility is expected. |
| Predicted Boiling Point | 252.1°C at 760 mmHg | Prediction from chemical property databases.[7] |
| Predicted Density | 1.238 g/cm³ | Prediction from chemical property databases.[7] |
| Predicted Refractive Index | 1.485 | Prediction from chemical property databases.[7] |
Causality Behind Property Predictions:
The presence of the protonated primary amine (as the hydrochloride salt) and the polar sulfonamide group are the primary drivers for the predicted high aqueous solubility. The N-methyl group, while slightly increasing lipophilicity, is not expected to drastically reduce water solubility. The pKa of the sulfonamide nitrogen is of particular interest, as its acidity is influenced by the electron-withdrawing nature of the sulfonyl group. This parameter is crucial for understanding its ionization state at physiological pH and its potential for hydrogen bonding interactions with biological targets.
Synthesis and Manufacturing Considerations
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the sulfonamide bond, leading back to a protected aminoethyl precursor and a methylsulfamoyl chloride, or a similar strategy involving the formation of the sulfonamide followed by deprotection and salt formation.
Caption: Retrosynthetic analysis of 2-amino-N-methylethanesulfonamide HCl.
Plausible Synthetic Protocol
The following protocol is a proposed, logical synthesis based on established chemical principles. It is designed to be a self-validating system, with clear steps and purification methods.
Step 1: Protection of 2-Aminoethanol
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To a solution of 2-aminoethanol in a suitable solvent such as dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the resulting N-Boc-2-aminoethanol is purified by column chromatography.
Causality: The Boc protecting group is chosen for its stability under the conditions of the subsequent sulfonylation step and its ease of removal under acidic conditions.
Step 2: Conversion of the Hydroxyl Group to a Leaving Group
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Dissolve the N-Boc-2-aminoethanol in dichloromethane and cool to 0 °C.
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Add a base, such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
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Stir the reaction at 0 °C for a few hours and then at room temperature until completion (monitored by TLC).
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The resulting mesylate is then worked up and purified.
Causality: The hydroxyl group is a poor leaving group. Its conversion to a mesylate provides an excellent leaving group for the subsequent nucleophilic substitution with methylamine.
Step 3: Nucleophilic Substitution with Methylamine
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The purified N-Boc-2-(methylsulfonyloxy)ethan-1-amine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
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An excess of methylamine (as a solution in a solvent like THF or as a gas bubbled through the solution) is added.
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The reaction is heated to facilitate the substitution.
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After completion, the product, N-Boc-N'-methylethane-1,2-diamine, is isolated and purified.
Step 4: Sulfonylation
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The N-Boc-N'-methylethane-1,2-diamine is dissolved in a suitable solvent, such as dichloromethane, along with a base (e.g., triethylamine or pyridine).
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The solution is cooled to 0 °C, and methanesulfonyl chloride is added dropwise.
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The reaction is stirred at 0 °C and then allowed to warm to room temperature.
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The product, tert-butyl (2-(N-methylmethylsulfonamido)ethyl)carbamate, is isolated and purified.
Causality: This step constructs the key sulfonamide linkage. The use of a non-nucleophilic base is crucial to prevent side reactions with the sulfonyl chloride.
Step 5: Deprotection and Salt Formation
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The purified Boc-protected intermediate is dissolved in a suitable solvent, such as methanol or dioxane.
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A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) is added.
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The reaction is stirred at room temperature until the deprotection is complete (monitored by the disappearance of the starting material by TLC).
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The solvent is removed under reduced pressure, and the resulting solid, 2-amino-N-methylethanesulfonamide hydrochloride, can be purified by recrystallization.
Causality: The acidic conditions efficiently cleave the Boc protecting group to reveal the primary amine, which is then protonated by the excess HCl to form the final hydrochloride salt.
Caption: Proposed synthetic workflow for 2-amino-N-methylethanesulfonamide HCl.
Spectroscopic and Analytical Characterization
For any novel compound intended for research or drug development, unambiguous structural confirmation and purity assessment are non-negotiable. This is primarily achieved through a combination of spectroscopic techniques. While experimental spectra for 2-amino-N-methylethanesulfonamide hydrochloride are not widely published, this section outlines the expected spectral characteristics and provides a framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons of the ethyl bridge will likely appear as two triplets. The N-methyl group will be a singlet, and the protons of the primary amine will also be a singlet, which may be broad and its chemical shift dependent on concentration and solvent. The sulfonamide N-H proton may also be observable as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the two carbons of the ethyl backbone and the N-methyl carbon. The chemical shifts will be influenced by the neighboring heteroatoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For 2-amino-N-methylethanesulfonamide hydrochloride, the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Amine) | 3300-3500 (broad) | Characteristic of primary amine stretching vibrations. |
| N-H Stretch (Sulfonamide) | ~3250 | The N-H stretch of the sulfonamide group. |
| C-H Stretch | 2850-3000 | Aliphatic C-H stretching vibrations. |
| S=O Stretch (asymmetric) | 1320-1350 | Strong absorption characteristic of the sulfonyl group.[9] |
| S=O Stretch (symmetric) | 1140-1160 | Strong absorption characteristic of the sulfonyl group.[9] |
| S-N Stretch | 900-930 | Stretching vibration of the sulfur-nitrogen bond.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected as the base peak. Fragmentation of sulfonamides in the gas phase can be complex, but common fragmentation pathways include the loss of SO₂.[10]
Reactivity and Stability
The chemical reactivity and stability of 2-amino-N-methylethanesulfonamide hydrochloride are crucial considerations for its handling, storage, and formulation.
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Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a strong base. This allows for further reactions at this position.
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Nucleophilicity of the Primary Amine: The primary amine is nucleophilic and can participate in a variety of reactions, such as acylation and alkylation.
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Stability: As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. The N-methylation of sulfonamides can, in some cases, increase their stability towards hydrolysis, particularly in acidic conditions. However, prolonged exposure to strong acids or bases at elevated temperatures could lead to degradation. The stability of the compound in various solvents and pH conditions should be experimentally determined for any specific application.
Pharmacological Considerations and Potential Applications
The structural similarity of 2-amino-N-methylethanesulfonamide hydrochloride to taurine and other taurine derivatives suggests that it may possess interesting biological activities.
Relationship to Taurine and N-Methyltaurine
Taurine exhibits a wide range of physiological effects, including roles in neuromodulation, osmoregulation, and antioxidant defense.[11][12][13] N-methyltaurine, a naturally occurring derivative, has been shown to have good oral bioavailability and distributes to various tissues, including skeletal muscle, where it can exert protective effects.[11][12] The N-methylation of taurine can influence its interaction with transporters and receptors.
Potential as a Pharmacological Agent or Building Block
Given the diverse biological activities of taurine and its analogs, 2-amino-N-methylethanesulfonamide hydrochloride could be investigated for a variety of therapeutic applications. Its potential roles could include:
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Neuromodulatory Effects: Investigating its activity at GABA and glycine receptors, similar to taurine.
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Cardioprotective and Metabolic Effects: Exploring its potential to influence cardiovascular and metabolic parameters.
Furthermore, 2-amino-N-methylethanesulfonamide hydrochloride can serve as a valuable building block in medicinal chemistry . The primary amine and the sulfonamide nitrogen provide two points for further chemical modification, allowing for the synthesis of a library of more complex molecules for drug discovery programs. The sulfonamide moiety is a well-established pharmacophore found in a wide range of approved drugs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-amino-N-methylethanesulfonamide hydrochloride.
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Hazard Identification: Based on available safety data sheets for similar compounds, it may be classified as harmful if swallowed and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
2-amino-N-methylethanesulfonamide hydrochloride represents a fascinating and underexplored molecule with significant potential for researchers in the fields of medicinal chemistry and pharmacology. Its structural relationship to taurine, combined with the presence of a versatile sulfonamide moiety, makes it a compelling candidate for both direct pharmacological investigation and as a scaffold for the synthesis of novel drug candidates.
Future research should focus on several key areas:
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Development and publication of a robust, scalable synthesis: This would greatly facilitate its accessibility to the research community.
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Comprehensive spectroscopic and physicochemical characterization: The generation of a complete and publicly available dataset is essential for its widespread adoption.
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In-depth pharmacological profiling: A thorough investigation of its biological activities, including its mechanism of action, is warranted.
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Exploration of its utility as a medicinal chemistry building block: The synthesis and screening of libraries of compounds derived from this scaffold could lead to the discovery of new therapeutic agents.
This in-depth technical guide has aimed to provide a comprehensive overview of the current knowledge and future potential of 2-amino-N-methylethanesulfonamide hydrochloride. It is hoped that this will serve as a valuable resource for scientists and researchers, stimulating further investigation into this promising compound.
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